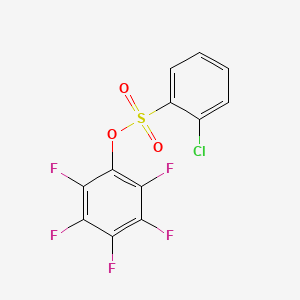

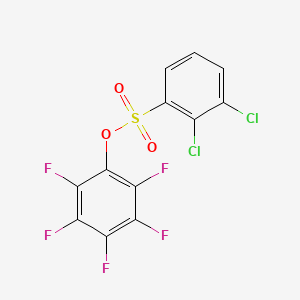

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Solar Cell Applications

2,3,4,5,6-Pentafluorophenyl: derivatives have been utilized as building blocks for conjugated polymers in organic solar cells . These materials are designed to improve the photovoltaic performance by enhancing the absorption and emission properties. The introduction of the pentafluorophenyl group can lead to highly efficient photoluminescence quenching when blended with fullerene derivatives, which is crucial for the conversion of solar energy into electricity.

Optoelectronic Devices

The same fluorine-rich building block is significant in the development of optoelectronic devices . The detailed characterization of these novel materials includes structural, electrochemical, and optical properties. This allows for the creation of devices with improved performance in terms of light absorption and emission, which are essential for applications like light-emitting diodes (LEDs) and photodetectors.

Fluorinated Aromatic Polymers

This compound has been used in the synthesis of high molecular weight fluorinated aromatic polymers . These polymers exhibit unique properties due to the presence of fluorine atoms, such as increased thermal stability and chemical resistance, making them suitable for advanced material applications.

Analytical Chemistry

In analytical chemistry, 2,3,4,5,6-Pentafluorophenyl compounds serve as derivatization reagents . They are used to develop sensitive methods for the determination of primary amines in complex matrices like sewage sludge, which is vital for environmental monitoring and pollution control.

Asymmetric Synthesis

The compound has found use in asymmetric synthesis, where it is involved in the production of chiral alcohols . These chiral alcohols are important in the pharmaceutical industry for the creation of enantiomerically pure drugs, which can have different biological activities and reduced side effects compared to their racemic mixtures.

Chemical Research

In chemical research, 2,3,4,5,6-Pentafluorophenyl derivatives are used for exploring new reactions and synthesizing novel compounds . Their unique reactivity patterns due to the electron-withdrawing fluorine atoms can lead to the discovery of new chemical pathways and molecules with potential applications.

Proteomics Research

This specific sulfonate derivative is utilized in proteomics research . It can be used for protein modification, aiding in the study of protein structure and function, which is fundamental for understanding biological processes and developing new therapeutic strategies.

Material Science

Lastly, in material science, the introduction of 2,3,4,5,6-Pentafluorophenyl groups into polymers and other materials can alter their physical properties . This can lead to the development of materials with specific characteristics, such as increased strength, reduced weight, or enhanced electrical conductivity, which are desirable in various technological applications.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,3-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F5O3S/c13-4-2-1-3-5(6(4)14)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWRVVWOUCBNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200015 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

CAS RN |

885949-54-2 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2,3-dichlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)